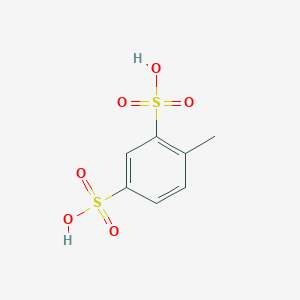
1,3-Benzenedisulfonic acid, 4-methyl-
Numéro de catalogue B094572
:
121-04-0
Poids moléculaire: 252.3 g/mol
Clé InChI: LTYBYSFEGHYUDB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US03965200
Procedure details


5 parts of toluene-2,4-disulfonic acid was adsorbed to 6 parts of diatomaceous earth the same as in Example 1 to prepare solid catalyst. The solid catalyst was added to 300 parts of nitrobenzene and heated at a temperature not exceeding 120°C under reduced pressure to remove water as an azeotropic mixture with nitrobenzene. Thus 100 parts of nitrobenzene was distilled off with water. Thereafter, 15 parts of biphenyl was added to the dried mixture and one part of fuming nitric acid was added dropwise with stirring to the mixture cooled to 3° to 5°C in 30 minutes. The nitration reaction and post-treatment were conducted in the same manner as in Example 1, whereby mononitrobiphenyl was obtained with p/o ratio of 1.3. Yield was 87%.


Name
Yield
87%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1(C)[C:2](S(O)(=O)=O)=[CH:3][C:4](S(O)(=O)=O)=[CH:5][CH:6]=1.[N+:16]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)([O-:18])=[O:17]>>[N+:16]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)([O-:18])=[O:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC(=CC1)S(=O)(=O)O)S(=O)(=O)O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring to the mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to prepare solid catalyst
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated at a temperature not
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
exceeding 120°C under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove water as an azeotropic mixture with nitrobenzene
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Thus 100 parts of nitrobenzene was distilled off with water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Thereafter, 15 parts of biphenyl was added to the dried mixture and one part of fuming nitric acid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 3° to 5°C in 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The nitration reaction
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 87% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
